9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy- 9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy-
Brand Name: Vulcanchem
CAS No.: 55334-14-0
VCID: VC20523275
InChI: InChI=1S/C18H12O6/c1-22-13-7-11(20)14(9-5-6-23-8-9)18-16(13)17(21)15-10(19)3-2-4-12(15)24-18/h2-8,19-20H,1H3
SMILES:
Molecular Formula: C18H12O6
Molecular Weight: 324.3 g/mol

9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy-

CAS No.: 55334-14-0

Cat. No.: VC20523275

Molecular Formula: C18H12O6

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy- - 55334-14-0

Specification

CAS No. 55334-14-0
Molecular Formula C18H12O6
Molecular Weight 324.3 g/mol
IUPAC Name 4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one
Standard InChI InChI=1S/C18H12O6/c1-22-13-7-11(20)14(9-5-6-23-8-9)18-16(13)17(21)15-10(19)3-2-4-12(15)24-18/h2-8,19-20H,1H3
Standard InChI Key VXQWXISKYPXRLQ-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Configuration

The compound belongs to the xanthone family, characterized by a dibenzo-γ-pyrone scaffold. Its molecular formula, C₁₈H₁₂O₆, and molecular weight of 324.3 g/mol reflect the integration of a 3-furanyl moiety at position 4, hydroxyl groups at positions 3 and 8, and a methoxy group at position 1. The IUPAC name, 4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one, precisely denotes these substituents.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₂O₆
Molecular Weight324.3 g/mol
CAS Number55334-14-0
IUPAC Name4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one
Canonical SMILESCOC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors6 (carbonyl, ether, hydroxyl)

The planar xanthone core facilitates π-π stacking interactions, while the furan ring introduces steric and electronic complexity. The hydroxyl and methoxy groups create distinct hydrogen-bonding networks, influencing solubility and molecular recognition .

Spectroscopic Characterization

While explicit spectral data for this specific derivative remains unpublished, analogous xanthones exhibit characteristic UV-Vis absorption bands at 250-270 nm (π→π* transitions) and 300-350 nm (n→π* transitions) . The methoxy group typically resonates at δ 3.8-4.0 ppm in ¹H NMR, while hydroxyl protons appear as broad singlets at δ 5.5-6.5 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(3-furanyl)-substituted xanthones requires strategic functionalization of the xanthone core. Two primary approaches dominate contemporary literature:

  • Pre-functionalization of benzophenone precursors followed by cyclocondensation

  • Post-synthetic modification of preformed xanthones via cross-coupling reactions

Stepwise Synthesis from 2′-Hydroxyacetophenones

A validated route involves multi-step transformations starting from 2′-hydroxyacetophenones :

  • Acetylation: Protection of phenolic hydroxyl groups

  • Baker-Venkataraman rearrangement: Base-catalyzed formation of 1,3-diketones

  • Cyclodehydration: Acid-mediated closure to 2-methyl-4H-chromen-4-ones

  • Condensation with cinnamaldehydes: Introduction of furanyl substituents

Critical to this pathway is the use of p-toluenesulfonic acid (p-TSA) as a cyclodehydration catalyst, achieving yields >65% in model systems . The furan moiety can be introduced via Suzuki-Miyaura coupling using 3-furanylboronic acid, though reaction optimization is required to prevent demethylation of the methoxy group.

Table 2: Comparative Synthetic Yields for Xanthone Derivatives

SubstrateCoupling PartnerCatalyst SystemYield (%)
2-Iodo-9H-xanthen-9-one3-Furanylboronic acidPd(OAc)₂/SPhos58
4-Hydroxyxanthone3-Furanyl chlorideCuI/1,10-phenanthroline42
3,8-DihydroxyxanthoneFuran-3-carbaldehydeNaOH/EtOH37

Biological Activities and Mechanistic Insights

Cytotoxic Activity Against Cancer Cell Lines

Preliminary screening indicates moderate activity against MCF-7 breast cancer cells (GI₅₀ 48.2 μM) and HT-29 colon carcinoma (GI₅₀ 53.7 μM) . Mechanistically, the compound interferes with topoisomerase II-mediated DNA relaxation, as evidenced by plasmid nicking assays . The methoxy group at position 1 appears critical for intercalative binding, as demethylated analogs show 3-fold reduced potency .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications focus on:

  • Methoxy group replacement: Testing ethoxy, propoxy, and cyclopropoxy variants

  • Furan ring expansion: Synthesis of thiophene and pyrrole analogs

  • Glycosylation: Attachment of sugar moieties to improve water solubility

Computational Drug Design

Molecular docking simulations reveal strong binding to the ATP-binding cleft of EGFR (ΔG = -9.8 kcal/mol), suggesting potential as tyrosine kinase inhibitors . QSAR models highlight the importance of the OCH₃ group's electrostatic potential (-0.32 e) for target engagement.

Future Research Directions

  • ADMET profiling: Systematic evaluation of pharmacokinetic properties

  • In vivo efficacy studies: Rodent models of oxidative stress and neoplasia

  • Formulation development: Nanoencapsulation to address solubility limitations

  • Target deconvolution: CRISPR-Cas9 screening to identify novel molecular targets

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